2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and reducing the risk of human error. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyrrole core can be reduced under mild conditions to yield dihydro derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyrrolopyrrole core can produce dihydro derivatives .
Scientific Research Applications
2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The pyrrolopyrrole core may contribute to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Shares the thiazole and trifluoromethyl groups but lacks the pyrrolopyrrole core.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Contains a thiazole ring but has different substituents and lacks the pyridine ring
Uniqueness
The uniqueness of 2-[5-(4-Methyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrrolopyrrole core provides structural rigidity and potential bioactivity .
Properties
Molecular Formula |
C17H17F3N4OS |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C17H17F3N4OS/c1-10-15(26-9-22-10)16(25)24-7-11-5-23(6-12(11)8-24)14-3-2-13(4-21-14)17(18,19)20/h2-4,9,11-12H,5-8H2,1H3 |
InChI Key |
FWRVAIVFJNKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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